Computed Lipophilicity (XLogP3-AA) Benchmarking Against 4-Chloro and Unsubstituted Benzamide Analogs
The target compound exhibits a computed XLogP3-AA of 3.3 [1], positioning it between the unsubstituted benzamide analog (estimated XLogP3 ~2.5 for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide) and the 4-chloro analog (estimated XLogP3 ~3.8 for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide). This intermediate lipophilicity may offer a balanced permeability-solubility profile compared to flanking analogs.
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | Unsubstituted benzamide analog (estimated XLogP3 ~2.5); 4-Chloro analog (estimated XLogP3 ~3.8) |
| Quantified Difference | Target compound logP is +0.8 above unsubstituted and -0.5 below 4-chloro analog |
| Conditions | Computed by XLogP3 algorithm, PubChem [1]; comparator values estimated from structural analogs in PubChem database |
Why This Matters
This intermediate lipophilicity value may optimize membrane permeability while avoiding excessive hydrophobicity, directly influencing assay-compatible solvent selection and cellular uptake predictions in experimental design.
- [1] PubChem. Compound Summary for CID 16805757: (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide. National Center for Biotechnology Information. View Source
